Lipophilicity: –CF₂H vs. –CF₃
The –CF₂H group imparts a moderate lipophilicity (Hansch π ≈ 0.45) compared to the strongly lipophilic –CF₃ (π ≈ 0.88) and –Cl (π ≈ 0.71) substituents. This represents an approximately 49% lower lipophilicity than –CF₃ and 37% lower than –Cl, based on established substituent constants [1]. The target compound therefore achieves a balanced logP profile that avoids the excessive hydrophobicity often linked to poor aqueous solubility and off-target binding seen with the –CF₃ analog.
| Evidence Dimension | Hansch π (para-substituent lipophilicity) |
|---|---|
| Target Compound Data | π ≈ 0.45 (estimated for –CF₂H) |
| Comparator Or Baseline | –CF₃: π ≈ 0.88; –Cl: π ≈ 0.71; –CH₃: π ≈ 0.56 |
| Quantified Difference | 49% lower than –CF₃; 37% lower than –Cl |
| Conditions | Standard Hansch-Fujita substituent constants derived from octanol/water partitioning data [1] |
Why This Matters
For procurement decisions in lead optimization, this quantifiable lipophilicity difference directly impacts predicted solubility, metabolic turnover, and polypharmacology risk, making the –CF₂H analog preferable when a balanced profile is sought.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. Washington, DC: American Chemical Society. View Source
